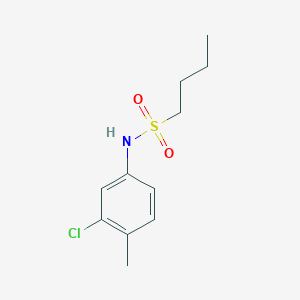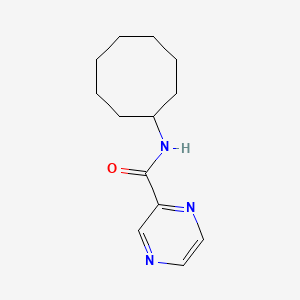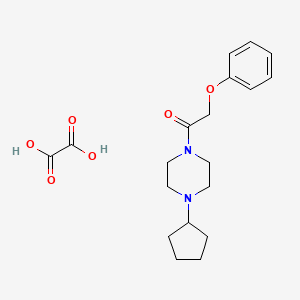![molecular formula C15H19Cl2NO3 B5400732 methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate](/img/structure/B5400732.png)
methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate, also known as MK-3207, is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. This compound belongs to the class of morpholinyl butanoates, which are known for their ability to interact with certain receptors in the body.
作用機序
The exact mechanism of action of methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate is not yet fully understood, but it is believed to involve the interaction with certain receptors in the body. Specifically, the compound is thought to interact with the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. By modulating the activity of this receptor, methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate may be able to exert a therapeutic effect in certain conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate are still being studied, but early research suggests that the compound may have a number of potential therapeutic applications. For example, studies have shown that methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate can reduce inflammation in animal models, which may have implications for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, the compound has been shown to have anxiolytic effects in animal models, suggesting that it may have potential as a treatment for anxiety disorders.
実験室実験の利点と制限
One of the main advantages of using methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate in laboratory experiments is its high potency and selectivity for certain receptors. This allows researchers to study the effects of the compound on specific biological pathways, without the risk of unwanted side effects. However, one limitation of using methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate in lab experiments is the cost and complexity of synthesizing the compound, which can make it difficult to obtain in large quantities.
将来の方向性
There are a number of potential future directions for research on methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate. One area of interest is the compound's potential as a treatment for anxiety disorders, such as generalized anxiety disorder and social anxiety disorder. Additionally, researchers may investigate the compound's potential as an anti-inflammatory agent, with implications for the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease. Finally, researchers may explore the compound's potential as a modulator of the immune system, with potential applications in the treatment of autoimmune diseases.
合成法
The synthesis of methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate involves a series of chemical reactions that require specialized equipment and expertise. The process typically involves the use of various reagents and solvents, including morpholine, 3,4-dichlorophenylacetic acid, and methyl butyrate. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学的研究の応用
Methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate has been the subject of numerous scientific studies, with researchers exploring its potential therapeutic applications. One of the most promising areas of research involves the compound's ability to interact with certain receptors in the brain, which are involved in the regulation of mood and behavior. Other studies have explored the compound's potential as an anti-inflammatory agent, as well as its ability to modulate the immune system.
特性
IUPAC Name |
methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO3/c1-20-15(19)3-2-6-18-7-8-21-14(10-18)11-4-5-12(16)13(17)9-11/h4-5,9,14H,2-3,6-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSHOUSAPMGQHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN1CCOC(C1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-methoxy-3-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)methyl]benzoate](/img/structure/B5400650.png)

![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B5400663.png)
![1-[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B5400670.png)
![N-cyclopropyl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5400676.png)
![N-(2-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5400677.png)
![4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5400684.png)
![4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5400686.png)
![5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone](/img/structure/B5400703.png)
![isopropyl 7-amino-6-cyano-3-(2-furyl)-8-(2-furylmethylene)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5400707.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1,4-dioxane-2-carboxamide](/img/structure/B5400722.png)

![4-butoxy-N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5400738.png)